molecular formula C20H25N3O2S B2615383 N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide CAS No. 953159-45-0

N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide

Cat. No. B2615383
CAS RN: 953159-45-0
M. Wt: 371.5
InChI Key: CCRMUNDZQDXRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for various types of cancer.

Mechanism of Action

N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the survival and proliferation of cancer cells. BTK is a downstream target of the B-cell receptor (BCR) signaling pathway, which is critical for the growth and survival of B-cell malignancies. By inhibiting BTK, this compound disrupts the BCR signaling pathway, leading to apoptosis (programmed cell death) of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, as well as induce apoptosis. This compound also decreases the production of inflammatory cytokines, which are often elevated in cancer patients. In addition, this compound has been shown to enhance the anti-tumor activity of other drugs, such as venetoclax and rituximab.

Advantages and Limitations for Lab Experiments

One advantage of N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide is its potent anti-tumor activity, with minimal toxicity to normal cells. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo. Further studies are needed to optimize the dosing regimen and improve the pharmacokinetic properties of this compound.

Future Directions

For the research of N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide include the optimization of its pharmacokinetic properties, the evaluation of its efficacy in combination with other anti-cancer drugs, and the identification of biomarkers that can predict patient response. In addition, this compound may have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also driven by aberrant B-cell signaling pathways. Further studies are needed to explore these potential applications.
In conclusion, this compound is a promising small molecule inhibitor that has demonstrated potent anti-tumor activity in preclinical studies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Further research is needed to optimize its pharmacokinetic properties, evaluate its efficacy in combination with other drugs, and explore its potential applications in other diseases.

Synthesis Methods

N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide can be synthesized through a series of chemical reactions starting from commercially available reagents. The synthesis involves the reaction of piperidine with thiophene-2-carboxaldehyde, followed by the reaction with p-tolyl isocyanate to form the oxalamide moiety. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide has been extensively studied for its potential as a therapeutic agent for various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. In preclinical studies, this compound has demonstrated potent anti-tumor activity, with minimal toxicity to normal cells. This compound has also been shown to enhance the efficacy of other anti-cancer drugs, such as venetoclax and rituximab.

properties

IUPAC Name

N'-(4-methylphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-15-4-6-17(7-5-15)22-20(25)19(24)21-13-16-8-10-23(11-9-16)14-18-3-2-12-26-18/h2-7,12,16H,8-11,13-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRMUNDZQDXRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.